molecular formula C18H22N2O2 B11837392 tert-Butyl 2-(quinolin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(quinolin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11837392
M. Wt: 298.4 g/mol
InChI Key: ZMDHEGAURXZOCO-UHFFFAOYSA-N
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Description

tert-Butyl 2-(quinolin-3-yl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C18H22N2O2. This compound is characterized by the presence of a quinoline ring attached to a pyrrolidine ring, with a tert-butyl ester group. It is a versatile compound that has found applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(quinolin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of quinoline derivatives with pyrrolidine and tert-butyl chloroformate. One common method involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Attachment of the Quinoline Ring: The quinoline ring is introduced through a nucleophilic substitution reaction, where the pyrrolidine ring acts as a nucleophile.

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(quinolin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-(quinolin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(quinolin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(quinolin-4-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-(quinolin-2-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 2-(isoquinolin-3-yl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 2-(quinolin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This compound exhibits higher stability and selectivity in its reactions compared to its analogs, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-quinolin-3-ylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-10-6-9-16(20)14-11-13-7-4-5-8-15(13)19-12-14/h4-5,7-8,11-12,16H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDHEGAURXZOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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